N-(2-methylbenzo[d]thiazol-6-yl)-3-(p-tolylthio)propanamide
Description
N-(2-methylbenzo[d]thiazol-6-yl)-3-(p-tolylthio)propanamide is a benzothiazole derivative characterized by a 2-methyl-substituted benzothiazole core linked to a propanamide chain with a p-tolylthio (methylphenylthio) group. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, often associated with diverse biological activities, including enzyme inhibition and receptor modulation . The p-tolylthio group introduces sulfur-based hydrophobicity, which may enhance membrane permeability and binding interactions with hydrophobic protein pockets.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-12-3-6-15(7-4-12)22-10-9-18(21)20-14-5-8-16-17(11-14)23-13(2)19-16/h3-8,11H,9-10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNQAGIMZCPEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC3=C(C=C2)N=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzo[d]thiazol-6-yl)-3-(p-tolylthio)propanamide typically involves the reaction of 2-methylbenzo[d]thiazole with p-tolylthiol and a suitable acylating agent. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Common solvents used in the synthesis include dichloromethane, chloroform, and ethanol. The reaction may be catalyzed by acids or bases, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a highly pure form. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzo[d]thiazol-6-yl)-3-(p-tolylthio)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzothiazole derivatives. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways, making it a candidate for drug development.
Medicine: The compound has been investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity, for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of N-(2-methylbenzo[d]thiazol-6-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, resulting in the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Benzothiazole Derivatives with Trifluoromethyl Substituents
The European patent (EP 3 348 550A1) describes benzothiazole-2-yl acetamides, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide and N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide . These compounds share the benzothiazole core but differ in substituents:
- Key Differences :
- The trifluoromethyl group at position 6 enhances electronegativity and metabolic stability compared to the methyl group in the target compound.
- Acetamide linker vs. propanamide linker: Shorter chain length may reduce conformational flexibility.
- Methoxy/phenyl vs. p-tolylthio substituents: The latter’s sulfur atom could facilitate redox interactions or thiol-binding.
Table 1: Comparison of Benzothiazole Derivatives
Benzimidazole Sulfonamides with Propanamide Linkers
A study on benzimidazole-6-sulfonamides (e.g., N-(2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)-3-(4-hydroxyphenyl)propanamide) highlights the role of sulfonamide and propanamide groups in carbonic anhydrase inhibition .
- Comparison :
- Benzimidazole vs. Benzothiazole : Benzimidazole’s nitrogen-rich structure may favor hydrogen bonding with enzymes, while benzothiazole’s sulfur atom enhances lipophilicity.
- Sulfonamide vs. Thioether : Sulfonamides are potent zinc-binding groups in carbonic anhydrase inhibitors, whereas thioethers may engage in hydrophobic or π-π interactions.
GLUT4-Targeting Propanamide Derivatives
Compounds like N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide modulate glucose uptake via GLUT4 inhibition, akin to ritonavir’s effects .
- Key Contrasts :
- Target Specificity : The target compound’s benzothiazole-thioether structure lacks the fluorophenyl and pyridinyl groups critical for GLUT4 binding in these analogs.
- Biological Relevance : GLUT4 inhibitors are antidiabetic candidates, whereas benzothiazole propanamides may prioritize anticancer or antimicrobial applications.
Photoswitchable Polymers with Heteroarylethene Linkers
The compound [2-amino-N-(3-(3,3,4,4,5,5-hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-enyl)-2-methylbenzo[b]thiophen-6-yl)propanamide] () shares a propanamide linker but incorporates a hexafluorocyclopentene core for photoswitching .
- Functional Divergence :
- Application : Designed for polymer conjugation and optical applications, unlike the pharmacologically oriented target compound.
- Linker Design : The alanine linker in the photoswitchable compound minimizes steric hindrance, whereas the p-tolylthio group in the target compound may prioritize target binding.
Data Table: Comparative Analysis of Key Compounds
Table 2: Functional and Structural Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
